molecular formula C7H4FNS B12289213 3-Fluoro-5-mercaptobenzonitrile

3-Fluoro-5-mercaptobenzonitrile

Cat. No.: B12289213
M. Wt: 153.18 g/mol
InChI Key: LADBEVQAAMMPOM-UHFFFAOYSA-N
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Description

3-Fluoro-5-mercaptobenzonitrile is an organic compound with the molecular formula C7H4FNS It is characterized by the presence of a fluorine atom, a mercapto group (–SH), and a nitrile group (–CN) attached to a benzene ring

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

3-fluoro-5-sulfanylbenzonitrile

InChI

InChI=1S/C7H4FNS/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H

InChI Key

LADBEVQAAMMPOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-mercaptobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-fluoro-5-nitrobenzonitrile with thiol reagents. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Fluoro-5-mercaptobenzonitrile may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-mercaptobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 3-Fluoro-5-mercaptobenzonitrile span several scientific domains:

Organic Synthesis

3-Fluoro-5-mercaptobenzonitrile serves as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution .

Pharmaceutical Development

The compound's unique functional groups make it a candidate for medicinal chemistry research. It has potential applications in:

  • Neurodegenerative Disease Treatment : Due to structural similarities with compounds showing anti-Alzheimer and anti-Parkinson properties, further studies could explore its pharmacokinetic properties and therapeutic potential .
  • Antibacterial Agents : Research into related compounds has shown promising antibacterial activity against resistant strains of bacteria .

Materials Science

The presence of the thiol group allows for interactions that are beneficial in materials science applications. The compound can be utilized in developing specialty chemicals with unique properties, potentially leading to advancements in liquid crystal technology due to its ability to exhibit monotropic nematic phases .

Case Study 1: Neurodegenerative Disease Research

A study focused on fluorinated derivatives similar to 3-Fluoro-5-mercaptobenzonitrile revealed their potential as therapeutic agents for neurodegenerative diseases. The research indicated that these compounds could penetrate the blood-brain barrier effectively, suggesting that 3-Fluoro-5-mercaptobenzonitrile might also possess similar properties .

Case Study 2: Antibacterial Activity

Research on new quinone derivatives demonstrated significant antibacterial activity against high-priority pathogens. This study highlighted the importance of structure-activity relationships in developing effective antibacterial agents, suggesting that modifications to compounds like 3-Fluoro-5-mercaptobenzonitrile could yield promising results against resistant bacterial strains .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for complex molecules; participates in various reactions
Pharmaceutical DevelopmentPotential treatment for neurodegenerative diseases; antibacterial agents
Materials ScienceUsed in developing specialty chemicals; potential use in liquid crystals

Mechanism of Action

The mechanism of action of 3-Fluoro-5-mercaptobenzonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a mercapto group.

    3-Fluoro-5-methylbenzonitrile: Contains a methyl group instead of a mercapto group.

    3-Fluoro-5-chlorobenzonitrile: Features a chlorine atom instead of a mercapto group.

Uniqueness

3-Fluoro-5-mercaptobenzonitrile is unique due to the presence of both a fluorine atom and a mercapto group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .

Biological Activity

3-Fluoro-5-mercaptobenzonitrile is a chemical compound characterized by the presence of a fluorine atom, a mercapto group, and a nitrile group attached to a benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. The compound's biological properties stem primarily from its reactive thiol group, which can interact with various biological molecules.

  • Molecular Formula : C7H4FNS
  • Molar Mass : Approximately 169.18 g/mol
  • Boiling Point : About 256.4 °C

The biological activity of 3-Fluoro-5-mercaptobenzonitrile is largely attributed to its ability to form covalent bonds with thiol groups in proteins, leading to alterations in enzyme activity and protein function. The mechanism involves:

  • Covalent Bond Formation : The mercapto group can react with cysteine residues in proteins, potentially inhibiting enzyme activity or modifying protein interactions.
  • Hydrogen Bonding : The nitrile group can participate in hydrogen bonding, influencing the compound's behavior in biological systems.
  • Stability Enhancement : The presence of the fluorine atom can enhance the stability and reactivity of the compound through its electronegativity.

Biological Activities

Research indicates that 3-Fluoro-5-mercaptobenzonitrile exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to 3-Fluoro-5-mercaptobenzonitrile possess antimicrobial properties. For instance, derivatives containing mercapto groups have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. Research on structurally similar compounds indicates that modifications to the mercapto and nitrile groups can enhance their cytotoxic effects against cancer cell lines.

Case Studies

  • Enzyme Inhibition Studies : A study investigated the interaction of 3-Fluoro-5-mercaptobenzonitrile with specific enzymes involved in metabolic pathways. Results indicated that the compound inhibited enzyme activity in a concentration-dependent manner, suggesting its potential as a lead compound for drug development.
  • Cell Viability Assays : In vitro assays were conducted on various human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with 3-Fluoro-5-mercaptobenzonitrile resulted in reduced cell viability compared to untreated controls, highlighting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes
Protein ModificationAlters protein function via thiol interaction

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